Dactyloquinone B

Description

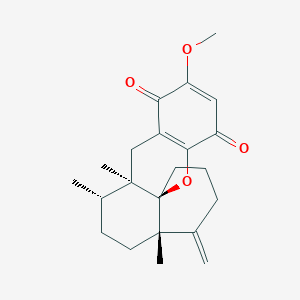

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28O4 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(1R,10R,11S,14S)-6-methoxy-10,11,14-trimethyl-15-methylidene-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),5-diene-4,7-dione |

InChI |

InChI=1S/C22H28O4/c1-13-7-6-9-22-20(13,3)10-8-14(2)21(22,4)12-15-18(24)17(25-5)11-16(23)19(15)26-22/h11,14H,1,6-10,12H2,2-5H3/t14-,20-,21+,22-/m0/s1 |

InChI Key |

VHEIQBFDIYFDPD-ZTVIYSTHSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2(C(=C)CCC[C@@]23[C@@]1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |

Canonical SMILES |

CC1CCC2(C(=C)CCCC23C1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |

Synonyms |

dactyloquinone B |

Origin of Product |

United States |

Structural Elucidation and Chemical Architecture of Dactyloquinone B

Core Sesquiterpene-Quinone Scaffold

Dactyloquinone B is built upon a sesquiterpene-quinone scaffold. rsc.orgchembk.comnih.gov This foundational structure consists of a C15 sesquiterpenoid unit linked to a C6 benzoquinone moiety. rsc.org The sesquiterpene part of this compound belongs to the 4,9-friedodrimane type, which is a rearranged drimane (B1240787) skeleton. nih.gov This rearrangement involves the migration of a methyl group from the C-4 to the C-5 position and another methyl group from the C-10 to the C-9 position. rsc.org The connection between the sesquiterpene and quinone units is a critical feature of its architecture. nih.gov

Characteristic Cyclic Ether Moiety (e.g., Dihydro-pyran ring)

A defining feature of this compound is the presence of a characteristic cyclic ether moiety, specifically a dihydro-pyran ring. chembk.comresearchgate.netnih.gov This six-membered heterocyclic ring contains an oxygen atom and a double bond. cymitquimica.comwikipedia.org In this compound, this dihydro-pyran ring is formed by a C10-O-C17 connection, linking the 4,9-friedodrimane sesquiterpene portion to the dialkoxy-1,4-benzoquinone part. researchgate.net This structural element is a key characteristic of dactyloquinone-type sesquiterpene quinones. rsc.org

Structural Analogues and Related Congeners

This compound is part of a larger family of structurally related natural products. These analogues and congeners share common structural motifs but differ in aspects such as stereochemistry or substitutions on the core scaffold.

Naturally Occurring Epimers (e.g., 8-epi-dactyloquinone B)

Epimers are stereoisomers that differ in the configuration at only one chiral center. A notable naturally occurring epimer of this compound is 8-epi-dactyloquinone B. chembk.comresearchgate.net This compound shares the same planar structure and molecular formula (C22H28O4) as this compound but has an opposite stereochemical configuration at the C-8 position. nih.govresearchgate.net The structural difference was confirmed by detailed analysis of NOESY correlations. researchgate.net

Other Dactyloquinone-Type Derivatives (e.g., Dactyloquinone A, C, D, E)

Several other dactyloquinone derivatives have been isolated from marine sponges, including Dactyloquinone A, C, D, and E. researchgate.netmdpi.com Dactyloquinone A, like this compound, possesses a dihydro-pyran moiety and was isolated from the Okinawan sponge Dactylospongia elegans. nih.govresearchgate.net Dactyloquinones C, D, and E have also been identified from the same genus, showcasing the structural diversity within this subclass of sesquiterpene quinones. researchgate.netmdpi.com These derivatives often vary in their oxidation state or the nature of substituents on the quinone or sesquiterpene units. acs.org

Related Sesquiterpene Quinones (e.g., Cyclospongiaquinone-1, Ilimaquinone, Smenospongines)

The broader family of sesquiterpene quinones includes many other related compounds isolated from marine organisms.

Cyclospongiaquinone-1: This compound features a tetracyclic benzoxanthene skeleton. nih.govrsc.org It is structurally related to the dactyloquinones through the fusion of the sesquiterpene and quinone moieties. semanticscholar.org

Ilimaquinone: A well-known sesquiterpene quinone, ilimaquinone, is based on a drimane-type sesquiterpene skeleton linked to a benzoquinone. nih.govscbt.comcaymanchem.com It has been isolated alongside this compound and serves as a key reference compound in the study of this class of natural products. ebi.ac.ukacs.org Ilimaquinone and its epimer, 5-epi-ilimaquinone, are frequently found together. ebi.ac.uk

Smenospongines: This group of compounds, such as Smenospongine B and C, are sesquiterpene quinones that often incorporate amino acid moieties. acs.orgmdpi.com For example, Smenospongine C contains a 3-amino-propionic acid moiety. mdpi.com They share the core sesquiterpene-quinone structure but are distinguished by these unique substitutions. researchgate.netnih.gov

Biosynthesis and Chemical Synthesis of Dactyloquinone B and Analogues

Proposed Biosynthetic Pathways of Meroterpenoids

The biosynthesis of fungal meroterpenoids is a fascinating area of research, often involving genes clustered together in a biosynthetic gene cluster (BGC). mdpi.com These clusters encode for a suite of enzymes that work in concert to construct the complex molecular architecture of these natural products. mdpi.combeilstein-journals.org The general biosynthetic scheme for many fungal meroterpenoids involves a polyketide synthase (PKS), a prenyltransferase (PT), a terpene cyclase (CYC), and various modifying enzymes. royalsocietypublishing.org

Meroterpenoids are not exclusive to fungi and are also found in marine organisms like sponges. nih.gov In sponges of the genus Dactylospongia, a variety of sesquiterpene quinones and hydroquinones have been identified, including those with a 4,9-friedodrimane skeleton, which is a rearranged drimane (B1240787) scaffold. nih.govmdpi.com

Polyketide Synthase (PKS)-Mediated Contributions

The biosynthesis of many meroterpenoids begins with the formation of a polyketide core, a process catalyzed by polyketide synthases (PKSs). rsc.org These large, multifunctional enzymes utilize simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to build a polyketide chain through a series of decarboxylative condensation reactions. mdpi.comrsc.org

In the context of fungal meroterpenoids, iterative type-I PKSs are commonly employed. rsc.org For instance, in the biosynthesis of austinol in Aspergillus nidulans, the PKS AusA is responsible for producing 3,5-dimethylorsellinic acid. nih.gov This aromatic polyketide then serves as the foundation for subsequent modifications. The diversity of the polyketide portion of meroterpenoids arises from the selection of starter units and the number of extension units incorporated by the PKS. rsc.org

Terpenoid Synthase-Mediated Contributions

The terpenoid component of meroterpenoids is generated by terpene synthases (TPSs), also known as terpene cyclases (TCs). mdpi.comfrontiersin.org These enzymes catalyze the conversion of acyclic prenyl diphosphate (B83284) precursors, such as farnesyl pyrophosphate (FPP), into a wide array of cyclic and acyclic terpene scaffolds. frontiersin.orgfrontiersin.org

Plant and fungal TPSs are key enzymes in generating the vast structural diversity of terpenoids. frontiersin.org They are classified into different subfamilies based on sequence and function. mdpi.com For example, TPS-a subfamilies primarily synthesize sesquiterpenes. mdpi.com The cyclization reactions catalyzed by TPSs are complex, often involving a series of carbocationic intermediates that undergo rearrangements, cyclizations, and eliminations to yield the final terpene product. frontiersin.org In the biosynthesis of many fungal meroterpenoids, a membrane-bound terpene cyclase is often involved in the cyclization of a prenylated polyketide intermediate. mdpi.comrsc.org

Enzymatic Mechanisms and Key Intermediates (e.g., Friedodrimane-type precursors)

The connection of the polyketide and terpenoid moieties is a crucial step in meroterpenoid biosynthesis, typically catalyzed by a prenyltransferase (PT). mdpi.combeilstein-journals.org This enzyme attaches a prenyl group, such as farnesyl pyrophosphate (FPP), to the polyketide core. mdpi.com Following prenylation, a series of enzymatic modifications, including epoxidation and cyclization, lead to the final meroterpenoid structure. rsc.org

A key intermediate in the biosynthesis of dactyloquinone-type compounds is a sesquiterpene with a 4,9-friedodrimane skeleton. nih.govrsc.org This rearranged drimane scaffold is formed through methyl migrations from a drimane precursor. rsc.org Specifically, one methyl group shifts from the C-4 to the C-5 position, and another migrates from the C-10 to the C-9 position. rsc.org This friedodrimane unit is then coupled with a quinone or hydroquinone (B1673460) moiety. nih.gov In the case of Dactyloquinone B, this coupling results in a dihydro-pyran ring formed by a C10-O-C17 connection between the 4,9-friedodrimane and a dialkoxy-1,4-benzoquinone. nih.govresearchgate.net

The final steps in the biosynthesis often involve tailoring enzymes like oxygenases and methyltransferases that further decorate the scaffold, contributing to the structural diversity of this class of compounds. mdpi.comroyalsocietypublishing.org

| Enzyme Class | Function in Meroterpenoid Biosynthesis | Example |

| Polyketide Synthase (PKS) | Synthesizes the polyketide core from simple acyl-CoA precursors. mdpi.comrsc.org | AusA in austinol biosynthesis produces 3,5-dimethylorsellinic acid. nih.gov |

| Terpene Synthase (TPS) | Catalyzes the cyclization of prenyl diphosphates to form the terpene scaffold. mdpi.comfrontiersin.org | Forms the sesquiterpene component of dactyloquinones. |

| Prenyltransferase (PT) | Attaches a prenyl group (e.g., FPP) to the polyketide core. mdpi.combeilstein-journals.org | AusN in austinol biosynthesis. nih.gov |

| Oxygenases/Modifying Enzymes | Catalyze epoxidation, hydroxylation, and other modifications of the meroterpenoid scaffold. mdpi.comroyalsocietypublishing.org | A flavin-dependent monooxygenase (FMO) can epoxidize the prenyl group prior to cyclization. rsc.org |

Chemical Synthesis Strategies

The complex and intriguing structures of dactyloquinone-type sesquiterpenoid quinones (SQs) have made them attractive targets for total synthesis.

Total Synthesis Methodologies of Dactyloquinone-Type SQs

The total synthesis of dactyloquinone-type compounds presents significant challenges due to their stereochemically rich and complex polycyclic systems. Recently, the first total syntheses of dactyloquinone A and spiroetherone A were reported, showcasing innovative strategies to construct these intricate molecules. uibk.ac.atchemrxiv.orgchemrxiv.org

One successful approach involved starting from a Wieland-Miescher type ketone and employing a deconjugative alkylation to build a key meroterpenoid scaffold. chemrxiv.orgresearchgate.net For the synthesis of dactyloquinone A, a key step was an intramolecular hydrofunctionalization of an internal trisubstituted alkene with a quinone monoacetal. chemrxiv.orgresearchgate.net This reaction, proceeding through a metal-hydride hydrogen atom transfer (MHAT) process, established the crucial C-O bond to form the dihydropyran ring. chemrxiv.orgresearchgate.net

Another strategy for a related compound, spiroetherone A, utilized a stereospecific quinol-spiroenedione rearrangement. chemrxiv.org Interestingly, the initially proposed structure of spiroetherone A was synthesized and found to be different from the natural product, leading to a structural revision. chemrxiv.orgresearchgate.net The correct structure was ultimately synthesized, confirming it to be an epimer at the spirocyclic carbon. chemrxiv.org

Mechanistic Investigations of Dactyloquinone B S Biological Activities in Vitro and Preclinical Focus

Anticancer and Cytotoxic Mechanisms (In Vitro Studies)

In silico and in vitro research has highlighted the potential of Dactyloquinone B as an antitumor agent, with studies demonstrating its ability to engage with key cellular pathways that control cell life and death. mdpi.commdpi.com Its classification as a sesquiterpenoid quinone is significant, as this class of compounds is known for potent biological activities linked to the redox properties and electron transfer functions of the quinone moiety. rsc.org

A primary mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. mdpi.commdpi.com Apoptosis is a highly regulated process essential for eliminating damaged or unwanted cells. nih.gov Dysregulation of this process is a hallmark of cancer, allowing malignant cells to survive and proliferate. mdpi.commdpi.com this compound's ability to reactivate this cellular suicide program in cancer cells is a key area of mechanistic investigation. The induction of apoptosis involves distinct intrinsic and extrinsic pathways, both of which converge on the activation of effector caspases that execute cell death. nih.gov this compound appears to heavily influence the intrinsic, or mitochondrial, pathway.

In silico molecular docking analyses have provided significant insights into how this compound initiates the apoptotic cascade. These studies predict that the compound has a high binding affinity for several critical receptors involved in apoptosis. mdpi.comwikipedia.org Notably, this compound shows a strong tendency to bind to Caspase 9, the Cannabinoid receptor type 2 (CB2), and the Metabotropic glutamate (B1630785) receptor 8 (mGluR8). mdpi.comwikipedia.org

The engagement with Caspase 9 is particularly telling, as this enzyme is the key initiator caspase of the intrinsic apoptotic pathway. rsc.org This pathway is typically triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome, which in turn activates Caspase 9. rsc.org The predicted interaction between this compound and Caspase 9 suggests a direct role in promoting this critical step in the cell death process.

| Apoptotic Receptor | Receptor Type/Family | Binding Affinity | Reference |

|---|---|---|---|

| Caspase 9 | Initiator Caspase (Intrinsic Pathway) | High | mdpi.comwikipedia.org |

| Cannabinoid receptor type 2 (CB2) | G-protein coupled receptor | High | mdpi.comwikipedia.org |

| Metabotropic glutamate receptor 8 (mGluR8) | G-protein coupled receptor | High | mdpi.comwikipedia.org |

The intrinsic pathway of apoptosis is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govmdpi.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). mdpi.comjelsciences.com The balance between these opposing factions determines the cell's fate. Anti-apoptotic proteins work to preserve the integrity of the outer mitochondrial membrane, while pro-apoptotic proteins promote its permeabilization (a process known as MOMP). mdpi.commdpi.com MOMP is a point of no return in apoptosis, as it allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, triggering the activation of Caspase 9. mdpi.commdpi.com

While direct studies on this compound's interaction with specific Bcl-2 family proteins are limited, its demonstrated role in the intrinsic apoptotic pathway strongly implies an influence on this regulatory system. By promoting an apoptotic phenotype that relies on Caspase 9 activation, this compound's activity is consistent with a mechanism that shifts the balance in favor of pro-apoptotic Bcl-2 proteins. This shift would lead to MOMP, cytochrome c release, and subsequent cell death, a mechanism central to the action of many anticancer agents. mdpi.com

Beyond directly triggering apoptosis, this compound is thought to exert cytotoxic effects by disrupting the fundamental process of cellular energy metabolism. Cancer cells have distinct metabolic requirements to sustain their rapid growth and proliferation, often relying on high rates of glucose metabolism. mdsabstracts.orgnih.gov Mitochondria are central hubs for this energy production, primarily through the process of oxidative phosphorylation via the electron transport chain (ETC). mdpi.com As a quinone, this compound belongs to a class of molecules well-known for their ability to participate in redox reactions and act as electron transfer agents, making the ETC a likely target. rsc.orgwikipedia.org

The mitochondrial electron transport chain is a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane that shuttle electrons to generate a proton gradient, which in turn drives the synthesis of ATP, the cell's main energy currency. msu.ru Quinone compounds are known to interfere with this process. wikipedia.org Specifically, they can inhibit the function of the cytochrome bc1 complex (Complex III), a critical component of the chain that transfers electrons from ubiquinol (B23937) to cytochrome c.

By inhibiting the ETC, likely at Complex III, this compound would disrupt the normal flow of electrons. This disruption has two major consequences for the cancer cell: a sharp decrease in the production of ATP, starving the cell of the energy needed for survival and proliferation, and an increase in the production of reactive oxygen species (ROS) due to electron leakage. wikipedia.org This elevation in ROS can inflict widespread damage on cellular components, including DNA, lipids, and proteins, further pushing the cell towards apoptosis. mdpi.comwikipedia.org This metabolic interference represents a potent, indirect mechanism for inducing cytotoxicity.

Interference with Cellular Energy Metabolism

Disruption of Oxidative Phosphorylation

Oxidative phosphorylation is a critical metabolic pathway within the mitochondria responsible for the majority of ATP production in aerobic organisms. wikipedia.orgnih.govebsco.com This process involves the transfer of electrons through a series of protein complexes known as the electron transport chain, creating a proton gradient that drives ATP synthesis. wikipedia.orgnih.gov

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism, particularly mitochondrial respiration. wikipedia.orgsmw.chfrontiersin.org While they play roles in cell signaling, excessive ROS production can lead to oxidative stress, causing damage to lipids, proteins, and DNA. wikipedia.orgfrontiersin.org

The direct effect of this compound on the generation of ROS has not been a specific focus of published research. Studies on some quinone-containing compounds have shown they can participate in redox cycling, which may lead to ROS production. However, specific experimental data demonstrating that this compound induces or inhibits ROS generation in cell-based assays is not currently available. One study noted that the compound p-hydroxy-benzaldehyde could diminish elevated ROS levels in activated macrophages, and this work cited research on this compound for its anti-inflammatory context, but this does not represent a direct investigation. researchgate.net

Modulation of Specific Signal Transduction Pathways (e.g., HIF-1 Activation, Akt pathway)

The Hypoxia-Inducible Factor-1 (HIF-1) and Akt signaling pathways are crucial regulators of numerous cellular processes. HIF-1 is a master transcription factor in the cellular response to low oxygen (hypoxia), controlling genes involved in angiogenesis, metabolism, and cell survival. nih.govmdpi.comgenome.jp The Akt pathway, also known as the PI3K/Akt pathway, is a central signaling cascade that promotes cell survival, growth, and proliferation. nih.gov

To date, the scientific literature lacks direct experimental evidence on the modulatory effects of this compound on the HIF-1 or Akt signaling pathways. While an in-silico analysis suggested that this compound might have a high binding affinity for several apoptotic receptors, these computational findings have not been experimentally validated to confirm a functional impact on HIF-1 or Akt activity. sums.ac.ir

Anti-inflammatory Mechanisms (In Vitro and Preclinical In Vivo Models)

Significant research has been conducted on the anti-inflammatory properties of this compound, primarily using a mixture of this compound (DQB) and a related compound, Cyclospongiaquinone-1 (CSQ1). These studies have provided substantial evidence for its mechanisms of action in both cellular and animal models of inflammation. koreamed.org

Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO))

Nitric oxide (NO) is a key signaling molecule in the inflammatory response, produced in large amounts by the enzyme inducible nitric oxide synthase (iNOS) in activated macrophages. plos.orgnih.gov Research has demonstrated that a mixture of DQB and CSQ1 effectively suppresses the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. koreamed.orgscispace.com This inhibition is dose-dependent, indicating a direct interference with the pathways leading to NO synthesis. koreamed.org

Table 1: Effect of DQB and CSQ1 Mixture on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µg/mL) | NO Production (% of LPS Control) |

|---|---|---|

| Control | - | ~5% |

| LPS | 1 | 100% |

| LPS + DQB/CSQ1 Mixture | 5 | ~75% |

| LPS + DQB/CSQ1 Mixture | 10 | ~50% |

| LPS + DQB/CSQ1 Mixture | 20 | ~20% |

Data is estimated from graphical representations in Lee et al., 2015 and is for illustrative purposes. koreamed.org

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central to initiating and sustaining an inflammatory response. nih.govnih.gov A mixture of DQB and CSQ1 has been shown to significantly inhibit the production of these key cytokines in LPS-stimulated RAW 264.7 macrophages. koreamed.orgresearchgate.net The study demonstrated a concentration-dependent reduction in the secretion of TNF-α, IL-1β, and IL-6, highlighting the mixture's potent ability to quell the cytokine storm associated with inflammation. koreamed.org

Table 2: Effect of DQB and CSQ1 Mixture on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Cytokine | Treatment Concentration (µg/mL) | Inhibition of Cytokine Production |

|---|---|---|

| TNF-α | 20 | Significant |

| IL-1β | 20 | Significant |

| IL-6 | 20 | Significant |

Based on findings from Lee et al., 2015, which showed statistically significant (p < 0.05) inhibition at the tested concentrations compared to the LPS-treated group. koreamed.org

Downregulation of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

The expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of the inflammatory process, leading to the production of NO and prostaglandins (B1171923), respectively. medsci.orgnih.gov The anti-inflammatory effect of the DQB and CSQ1 mixture is further explained by its ability to downregulate the protein expression of both iNOS and COX-2 in LPS-activated macrophages. koreamed.orgresearchgate.net By reducing the levels of these enzymes, the mixture effectively cuts off the production of key inflammatory mediators. koreamed.org

Table 3: Effect of DQB and CSQ1 Mixture on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells

| Protein | Treatment Concentration (µg/mL) | Expression Level (Relative to LPS Control) |

|---|---|---|

| iNOS | 20 | Significantly Reduced |

| COX-2 | 20 | Significantly Reduced |

Qualitative assessment based on Western blot data from Lee et al., 2015, showing a marked decrease in protein bands at the highest concentration. koreamed.org

Mechanistic Studies in Preclinical Models (e.g., TPA-induced ear edema)

The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a standard method for evaluating the topical anti-inflammatory activity of compounds. nih.govscielo.org.mx The application of TPA to the skin initiates a potent inflammatory response characterized by edema (swelling), hyperemia, and the infiltration of immune cells, particularly neutrophils. nih.govscielo.org.mx

The underlying mechanism of TPA-induced inflammation is complex. TPA activates protein kinase C (PKC), which in turn stimulates phospholipase A2 (PLA2). nih.govscielo.org.mx This enzyme's activation leads to the release of arachidonic acid from cell membranes. scielo.org.mx The arachidonic acid is then metabolized via two major enzymatic pathways: the cyclooxygenase (COX) pathway, producing prostaglandins like PGE2, and the lipoxygenase (LOX) pathway, generating leukotrienes such as LTB4. nih.govphcog.com These mediators increase vascular permeability, leading to fluid accumulation and edema, and act as potent chemoattractants for leukocytes. nih.govphcog.com Specifically, TPA-induced inflammation is associated with elevated levels of PGE2 and LTB4, as well as pro-inflammatory cytokines like interleukin (IL)-1, IL-6, and tumor necrosis factor-alpha (TNF-α). nih.govbmbreports.org

Studies have demonstrated that a mixture containing this compound possesses anti-inflammatory effects in the TPA-induced ear edema model. scispace.com While the precise molecular targets of this compound within this cascade are not fully elucidated, its ability to mitigate TPA-induced edema suggests it may interfere with one or more key steps in this inflammatory pathway. The anti-inflammatory action could be compatible with the inhibition of cPLA2 activity or the inhibition of prostaglandin (B15479496) synthesis. phcog.com

Antioxidant Mechanisms

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. xiahepublishing.com These mechanisms can involve directly neutralizing free radicals, inhibiting the enzymes that generate them, or enhancing the activity of endogenous antioxidant enzymes. xiahepublishing.com

Endogenous antioxidant enzymes form a primary defense against reactive oxygen species (ROS). xiahepublishing.com Key families of these enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPX), and glutathione reductase (GR). xiahepublishing.com SOD converts superoxide radicals into hydrogen peroxide (H2O2), which is then detoxified into water and oxygen by CAT and GPX. xiahepublishing.com The effectiveness of these enzymatic systems is crucial for maintaining cellular homeostasis and preventing oxidative stress, a condition linked to numerous diseases. xiahepublishing.com While this compound is reported to have antioxidant properties, the specific mechanisms, such as its direct radical scavenging capacity or its influence on cellular antioxidant pathways, require further detailed investigation.

The modulation of antioxidant enzyme activity is a significant area of study. nih.govnih.gov In some contexts, inhibiting these enzymes can paradoxically lead to desired biological outcomes. For instance, in microalgae, the inhibition of enzymes like CAT and SOD has been shown to enhance the production of carotenoids, which are valuable antioxidant compounds. nih.govnih.gov In other contexts, compounds can inhibit enzymes that contribute to pathological processes. For example, the inhibition of tyrosinase is relevant for hyperpigmentation, while cholinesterase inhibition is a target in neurodegenerative diseases. dergipark.org.tr

The specific inhibitory effects of this compound on key antioxidant enzymes like SOD, CAT, or GPX have not been extensively detailed in available research. Determining whether this compound acts as an inhibitor or an enhancer of these enzymatic activities is crucial to fully understanding its antioxidant profile.

Antimicrobial Mechanisms

The search for new antimicrobial agents with novel mechanisms of action is critical to combat the rise of drug-resistant pathogens. Diterpenoid quinones and related compounds have shown a range of antimicrobial activities, often targeting fundamental cellular processes.

Staphylococcus aureus is a major Gram-positive pathogen responsible for a wide array of infections. mdpi.com The emergence of resistant strains like methicillin-resistant S. aureus (MRSA) has made it a significant public health threat. wikipedia.org The antibacterial mechanisms of quinone-related compounds against S. aureus often involve the disruption of the bacterial cell membrane or interference with cellular respiration. frontiersin.orgnih.gov

One key target is the bacterial respiratory chain. frontiersin.org Some compounds act by inhibiting type II NADH dehydrogenase (NDH-2), a crucial enzyme in the electron transport chain of many Gram-positive bacteria, including S. aureus. frontiersin.org Another mechanism involves targeting the cell membrane directly, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. nih.govmdpi.com This can be achieved by interacting with key membrane phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). nih.gov While this compound has reported antibacterial activity, its specific molecular interactions within S. aureus remain an area for further research.

Table 1: Examples of Antibacterial Mechanisms Against Staphylococcus aureus

| Mechanism of Action | Target | Example Compound (for illustration) | Reference |

|---|---|---|---|

| Inhibition of Respiratory Chain | Type II NADH dehydrogenase (NDH-2) | Cryptotanshinone | frontiersin.org |

| Cell Membrane Disruption | Membrane Phospholipids (PG, CL) | D-3263 | nih.gov |

| Inhibition of DNA Topoisomerase | DNA Topoisomerase I and II | Madecassic Acid | mdpi.com |

| Biofilm Formation Inhibition | Multiple targets | Madecassic Acid | mdpi.com |

This table provides examples of mechanisms used by various compounds and does not imply that this compound acts via these specific pathways.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. scielo.org.co Current treatments have limitations, including toxicity and resistance. frontiersin.orgnih.gov Many antileishmanial and antifungal drugs target the parasite's cell membrane, specifically the sterol composition. frontiersin.orgnih.gov

Amphotericin B, a polyene antifungal, acts by binding to ergosterol (B1671047), a primary sterol in fungal and Leishmania cell membranes. frontiersin.orgnih.gov This binding leads to the formation of pores or channels, causing leakage of ions and essential molecules, which results in cell death. frontiersin.orgnih.gov Another major class of antifungals, the azoles, inhibit sterol 14-alpha-demethylase, an enzyme critical for ergosterol biosynthesis. mdpi.com The disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises membrane integrity. mdpi.com Other mechanisms include targeting parasite mitochondria or inducing apoptosis. frontiersin.org The specific mechanism by which this compound exerts its reported antileishmanial activity has not been fully characterized.

Table 2: Selected Mechanisms of Antileishmanial Drugs

| Mechanism of Action | Target | Example Drug | Reference |

|---|---|---|---|

| Pore Formation in Cell Membrane | Ergosterol | Amphotericin B | frontiersin.orgnih.gov |

| Inhibition of Sterol Biosynthesis | Sterol 14-alpha-demethylase | Azole derivatives | mdpi.com |

| Disruption of Lipid Metabolism | Cell membrane proteins/signaling | Miltefosine | frontiersin.orgnih.gov |

| Inhibition of Protein Synthesis | Ribosomes | Paromomycin | frontiersin.org |

This table provides examples of mechanisms used by various drugs and does not imply that this compound acts via these specific pathways.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health challenge due to the lengthy treatment required and the emergence of drug-resistant strains. researchgate.net Novel antimycobacterial agents often target unique features of the mycobacterial cell. researchgate.netnih.gov

A primary target is the complex, lipid-rich mycobacterial cell wall. nih.gov Inhibition of the synthesis of essential components like mycolic acids or arabinogalactan (B145846) can compromise the structural integrity of the bacterium, leading to cell lysis. researchgate.netnih.gov Other potential mechanisms include the inhibition of efflux pumps, which are membrane proteins that expel drugs from the bacterial cell, thereby contributing to resistance. researchgate.net Targeting the cytochrome bc1 complex of the respiratory chain or DNA metabolism are also viable strategies. researchgate.netnih.gov The precise mechanism underlying the antimycobacterial effects of this compound is yet to be determined.

Antifungal and Antileishmanial Activity

Enzyme Inhibition Studies

The biological activity of this compound has been the subject of several in vitro and preclinical investigations to elucidate its mechanism of action, particularly focusing on its ability to inhibit various enzymes. These studies are crucial in understanding the compound's potential therapeutic applications.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in both the insulin (B600854) and leptin signaling pathways. mdpi.commedipol.edu.trmdpi.com It achieves this by dephosphorylating the insulin receptor (IR) and its substrates (IRS), as well as the Janus kinase 2 (JAK2), a key component in leptin signaling. mdpi.commedipol.edu.tr Consequently, overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target. medipol.edu.trnih.gov

A variety of natural products, including meroterpenoids isolated from marine sponges, have been evaluated for their PTP1B inhibitory potential. nih.govresearchgate.net For instance, research on metabolites from a Hyrtios sp. marine sponge identified several compounds, including dactyloquinone A, which were tested for PTP1B inhibitory activity. nih.gov Nakijinol G, another compound isolated in the same study, demonstrated PTP1B inhibition with an IC50 value of 4.8 μM. nih.gov While this compound is a related sesquiterpene quinone, specific in vitro studies detailing its direct inhibitory activity and IC50 value against PTP1B are not extensively documented in the currently available scientific literature. Further focused research is required to quantify the direct inhibitory effect of this compound on the PTP1B enzyme and to understand its precise mechanism of interaction.

Other Enzyme Targets and Interactions

Beyond PTP1B, the effects of this compound have been investigated against other key enzymes, primarily in the contexts of inflammation and cell proliferation.

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are crucial enzymes that mediate inflammatory processes. nih.gov Their improper upregulation is linked to the pathophysiology of various inflammatory disorders and certain cancers. nih.gov A preclinical study investigated the anti-inflammatory mechanism of a mixture of this compound and Cyclospongiaquinone-1 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The findings revealed that the mixture effectively suppressed the expression of both iNOS and COX-2 proteins, leading to a reduction in the production of their respective inflammatory mediators, nitric oxide (NO) and prostaglandins. scispace.com This suggests that this compound contributes to anti-inflammatory effects by modulating the expression of these key pro-inflammatory enzymes.

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme for cell proliferation and growth, as it is vital for the synthesis of DNA, RNA, and certain amino acids. mdpi.comresearchgate.net This makes it a well-established target for therapeutic agents, particularly in cancer treatment. nih.gov The inhibitory potential of sesquiterpenes from the marine sponge Dactylospongia elegans, including this compound, against human DHFR (hDHFR) has been explored through in silico studies. mdpi.comresearchgate.net

A molecular docking study computationally screened 87 metabolites from D. elegans against the active site of hDHFR. mdpi.com In these simulations, various sesquiterpene quinones demonstrated high binding affinities. Although specific docking scores for this compound were part of the broader study, the research highlighted that quinone-containing terpenoids from this sponge are promising candidates for DHFR inhibition. mdpi.comresearchgate.net These computational findings suggest that DHFR is a potential molecular target for this compound, warranting further validation through in vitro and in vivo experimental assays to confirm its inhibitory activity and therapeutic potential.

Table of Investigated Enzyme Targets for this compound

| Enzyme Target | Study Type | Key Findings |

| iNOS & COX-2 | In Vitro (as part of a mixture) | Suppressed the expression of both enzymes in LPS-stimulated macrophages. scispace.com |

| DHFR | In Silico | Identified as a potential inhibitor through molecular docking studies. mdpi.comresearchgate.net |

Structure Activity Relationship Sar of Dactyloquinone B and Analogues

Identification of Key Structural Determinants for Biological Activity

The biological activity of dactyloquinone B and related compounds is governed by a combination of three critical structural components: the quinone/hydroquinone (B1673460) moiety, the sesquiterpene skeleton, and the stereochemistry of the molecule.

The core structure responsible for the observed bioactivities is a meroterpenoid, featuring a sesquiterpene unit linked to a benzoquinone or hydroquinone ring. nih.gov Key determinants include:

The Quinone/Hydroquinone System : This aromatic portion is essential for activity, acting as the primary site for redox cycling and interactions with biological targets. nih.govresearchgate.net The type and position of substituents on this ring, such as methoxy (B1213986) or hydroxyl groups, significantly modulate efficacy. mdpi.com

The Dihydropyran Ring : In this compound, a distinctive feature is the formation of a dihydropyran ring through an ether linkage between the sesquiterpene and quinone moieties (specifically C-10 to C-17). nih.govscielo.br This rigidifies the structure, which can enhance binding affinity to target proteins. drugdesign.org

Chiral Centers : The molecule possesses several stereocenters, notably at positions C-5, C-8, and C-9, which dictate the precise three-dimensional arrangement of the molecule, a critical factor for specific biological interactions. nih.gov

Impact of Quinone/Hydroquinone Moiety Variations on Efficacy

The quinone/hydroquinone moiety is a pharmacologically privileged scaffold due to its ability to engage in biological redox processes. researchgate.net Variations in this part of the molecule have a profound impact on biological efficacy.

The bioactivity of many sesquiterpene quinones is linked to their capacity for redox cycling and their susceptibility to Michael-1,4-addition reactions, which can lead to the generation of reactive oxygen species (ROS) and covalent modification of proteins, contributing to cytotoxicity. nih.gov

Substituents on the benzoquinone ring play a crucial role. Studies on various natural and synthetic analogues have demonstrated that the position and nature of these groups can alter the compound's potency. mdpi.com For instance, the number and location of methoxyl groups can influence anticancer activity. mdpi.com Furthermore, the presence of hydroxyl groups can lead to the formation of an ortho-hydroquinone structure, which has been suggested as a potential active center for some related molecules. researchgate.net The conversion between the oxidized (quinone) and reduced (hydroquinone) states is central to their mechanism of action.

| Moiety Variation | Structural Feature | Impact on Efficacy | Reference |

|---|---|---|---|

| Redox State | Quinone vs. Hydroquinone | The redox potential is critical for activities like cytotoxicity, which often involves the generation of reactive oxygen species. | nih.govresearchgate.net |

| Substitution Pattern | Position and nature of substituents (e.g., -OH, -OCH3, amino groups) on the aromatic ring. | Affects electronic properties and interaction with biological targets. For example, the position of methoxyl groups can modulate anticancer activity. | nih.govmdpi.com |

| Active Center | Potential for an ortho-hydroquinone structure. | Suggested to be a key active center in some related molecules, enhancing biological activity. | researchgate.net |

Role of Sesquiterpene Skeleton Modifications in Activity

The sesquiterpene portion of this compound serves as a scaffold, and modifications to its structure can significantly alter the compound's biological profile. nih.gov this compound is based on a 4,9-friedodrimane skeleton. nih.gov

Key modifications and their effects include:

Cyclization and Rearrangements : The sesquiterpene chain can undergo various cyclizations and rearrangements to form diverse skeletons, such as avarane or the 4,9-friedodrimane found in this compound. mdpi.com These different skeletons alter the molecule's shape and hydrophobicity, affecting its interaction with cellular targets.

Ether Linkages : The formation of an additional ring via an ether bridge, as seen in the dihydropyran ring of this compound (C10-O-C17 linkage) and dactyloquinone D (C8-O-C17 linkage), introduces conformational rigidity. researchgate.net This rigidification can lock the molecule into a bioactive conformation, potentially increasing its affinity for a target and enhancing potency. drugdesign.org

Epimerization : Changes in the stereochemistry of the sesquiterpene skeleton, such as at C-8, result in different epimers. For example, the C-8 epimer of (-)-dactyloquinone B showed distinct activity in assays measuring the activation of Hypoxia-Inducible Factor-1 (HIF-1). nih.gov

Other Modifications : The introduction of features like a cyclopropyl (B3062369) ring, as seen in an analogue of dactylospongiaquinone, represents another way the sesquiterpene skeleton can be modified, leading to different biological activities. nih.gov

| Compound | Key Sesquiterpene Feature | Reported Biological Activity | Reference |

|---|---|---|---|

| (-)-Dactyloquinone B | 4,9-friedodrimane skeleton with a C10-O-C17 dihydropyran ring. | Cytotoxicity, HIF-1 activation. | nih.govmdpi.com |

| (+)-8-epi-Dactyloquinone B | C-8 epimer of (-)-dactyloquinone B. | Evaluated for HIF-1 activation and cytotoxicity, showing a distinct profile from its epimer. | nih.gov |

| Ilimaquinone | Lacks the C10-O-C17 ether linkage (open form). | Cytotoxicity and various other bioactivities. Serves as a biosynthetic precursor to dactyloquinones. | mdpi.com |

| Dactylospongiaquinone analogue | Contains a C4-C5 cyclopropyl ring instead of an exomethylene group. | Investigated for HIF-1 activation, demonstrating that small skeletal changes alter activity. | nih.gov |

Stereochemical Influence on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug action, as biological systems like receptors and enzymes are themselves chiral. nih.govnih.gov For chiral drugs, different enantiomers or diastereomers often exhibit distinct pharmacological and toxicological profiles because they interact differently with their biological targets. researchgate.net

In the case of this compound and its analogues, the molecule's absolute configuration at its various chiral centers (e.g., C-5, C-8, C-9) is a critical determinant of its pharmacological profile. nih.gov The spatial orientation of the sesquiterpene skeleton relative to the quinone ring dictates how the molecule fits into a binding site. nih.gov

A clear example of this is the comparison between (-)-dactyloquinone B and its C-8 epimer, (+)-8-epi-dactyloquinone B. nih.gov These two molecules are diastereomers, differing only in the configuration at the C-8 position. This single stereochemical change is sufficient to alter their biological activity profiles, including their capacity to activate HIF-1 and their cytotoxicity against different cell lines. nih.gov This demonstrates that a precise 3D structure is required for optimal interaction with the molecular target. Any change in stereochemistry, even at a single center, can lead to a significant loss or change in activity because the alternative stereoisomer may not be able to align correctly with the corresponding interaction points in the binding site. nih.gov

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping is a computational approach used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. ijpsonline.comnih.gov A pharmacophore model for this compound analogues would be derived from the structures of several active compounds to define the key steric and electronic features required for interaction with a biological target. researchgate.net

Based on the SAR data, a hypothetical pharmacophore for the cytotoxic activity of this compound would likely include:

Hydrogen Bond Acceptors/Donors : Corresponding to the oxygen atoms of the quinone moiety.

A Hydrophobic Region : Representing the bulky sesquiterpene skeleton.

Aromatic Ring Feature : The benzoquinone ring itself.

Excluded Volumes : To define the space that should not be occupied to avoid steric clashes with the receptor.

This model serves as a 3D query to screen virtual libraries for new compounds with potentially similar or improved activity. 3ds.com

Ligand design principles derived from the SAR of this compound focus on optimizing the known active structures. Key principles include:

Conformational Rigidity : The observation that the cyclized dactyloquinones (containing a dihydropyran ring) are potent suggests that rigidifying the structure is a valid strategy. researchgate.netdrugdesign.org Designing new analogues with constrained conformations could lead to enhanced activity by reducing the entropic penalty upon binding.

Bioisosteric Replacement : Modifying the substituents on the quinone ring by replacing them with bioisosteres (substituents with similar physical or chemical properties) could fine-tune the electronic properties and improve potency or selectivity.

Scaffold Hopping : Replacing the sesquiterpene skeleton with other hydrophobic groups while maintaining the pharmacophore features could lead to novel compounds with different physicochemical properties but similar biological activity.

By combining the knowledge of key structural determinants with computational pharmacophore models, rational design of new, more effective ligands based on the this compound scaffold becomes possible. nih.gov

Analytical Methodologies and Computational Approaches in Dactyloquinone B Research

Chromatographic Isolation and Purification Techniques (e.g., RP-18 CC, HPLC)

The initial step in studying Dactyloquinone B involves its extraction from the source organism, typically a marine sponge of the Dactylospongia genus, followed by a multi-step purification process. mdpi.comnih.gov A common strategy begins with the exhaustive extraction of the sponge material using an organic solvent like acetone. nih.gov The resulting crude extract is then partitioned and subjected to various chromatographic techniques to separate the complex mixture of metabolites. nih.govnatpro.com.vn

Column chromatography (CC) is a fundamental technique used in the initial fractionation of the extract. hilarispublisher.comresearchgate.net Reversed-phase (RP) column chromatography, often utilizing an RP-18 stationary phase, has proven effective in the purification of this compound and its analogs. mdpi.comresearchgate.net This technique separates compounds based on their hydrophobicity.

Following initial separation by column chromatography, High-Performance Liquid Chromatography (HPLC) is employed for final purification. hilarispublisher.comjsmcentral.org Specifically, semi-preparative RP-HPLC with a C18 column is frequently used to yield highly pure this compound. nih.gov This high-resolution technique is crucial for separating structurally similar compounds, ensuring the isolated this compound is free from contaminants that could interfere with subsequent analyses. mdpi.comnih.gov

Table 1: Chromatographic Techniques in this compound Isolation

| Technique | Stationary Phase | Purpose |

| Reversed-Phase Column Chromatography (RP-CC) | RP-18 | Initial fractionation and purification of sesquiterpene quinones. mdpi.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | C18 | Final purification to obtain high-purity this compound. mdpi.comnih.gov |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, HRESIMS, IR, ECD Calculations)

Once isolated, the precise chemical structure of this compound is determined using a suite of spectroscopic methods. eurekaselect.comuoa.grresearchgate.net These techniques provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. eurekaselect.comorientaljphysicalsciences.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the carbon-hydrogen framework of the molecule. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact molecular formula of this compound. mdpi.com This technique measures the mass-to-charge ratio of the ionized molecule with high accuracy, allowing for the unambiguous determination of its elemental composition. mdpi.com

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. eurekaselect.commdpi.com Characteristic absorption bands in the IR spectrum can confirm the presence of carbonyl groups (C=O) and aromatic rings, which are key features of the quinone moiety in this compound. mdpi.comresearchgate.net

Electronic Circular Dichroism (ECD) calculations are used to determine the absolute configuration of chiral centers within the this compound molecule. mdpi.comsemanticscholar.orgacs.org The experimental ECD spectrum is compared with theoretically calculated spectra for possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the correct absolute stereochemistry. mdpi.comsemanticscholar.org

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Information Obtained | Reference |

| ¹H and ¹³C NMR | Connectivity of atoms, carbon-hydrogen framework. | researchgate.net |

| HRESIMS | Exact molecular formula. | mdpi.com |

| IR Spectroscopy | Presence of functional groups (e.g., carbonyls, aromatic rings). mdpi.com | mdpi.comresearchgate.net |

| ECD Calculations | Absolute stereochemistry. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

In Vitro Biological Assay Systems

To investigate the potential therapeutic properties of this compound, a variety of in vitro biological assays are utilized. slideshare.netbioassay.defyonibio.comcasss.org These assays assess its effects on cellular processes and its ability to inhibit the growth of microorganisms.

Cell-Based Assays (e.g., SRB Assay, ELISA, Western Blot)

Cell-based assays are fundamental in determining the cytotoxic and other biological activities of this compound. nih.gov

The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cytotoxicity by quantifying the total protein content of cultured cells. nih.govcanvaxbiotech.comcephamls.comresearchgate.net This assay is used to evaluate the effect of this compound on the viability of cancer cell lines. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. fyonibio.com In the context of this compound research, ELISA could be used to measure the levels of specific proteins or signaling molecules in cells treated with the compound, providing insights into its mechanism of action.

Western Blot is a technique used to detect specific proteins in a sample of tissue homogenate or extract. researchgate.net It can be used to investigate how this compound affects the expression levels of proteins involved in cellular pathways such as apoptosis or inflammation. researchgate.net

Micro-dilution Methods for Antimicrobial Activity

The antimicrobial potential of this compound is often assessed using micro-dilution methods. semanticscholar.orgmdpi.comnih.govmdpi.com This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. semanticscholar.orgmdpi.com In a typical assay, serial dilutions of this compound are prepared in a 96-well microtiter plate and inoculated with a standardized suspension of the test bacterium or fungus. semanticscholar.orgmdpi.comnih.gov The plates are then incubated, and the MIC is determined by visual inspection or by measuring absorbance. semanticscholar.org This method allows for the efficient screening of this compound against a panel of pathogenic microbes.

Computational and In Silico Approaches

In recent years, computational and in silico methods have become integral to drug discovery and are applied in the study of natural products like this compound. fums.ac.irphcogj.comscispace.comnih.govmdpi.com These approaches can predict biological activity and help to elucidate the mechanism of action at a molecular level.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arxiv.orgdromicslabs.comnih.govnih.gov In the context of this compound research, molecular docking simulations are used to predict how the compound might bind to the active site of a specific protein target. arxiv.org By modeling the interactions between this compound and various enzymes or receptors, researchers can identify potential biological targets and generate hypotheses about its mechanism of action. arxiv.orgdromicslabs.com These in silico predictions can then guide further experimental validation through in vitro assays.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery, accelerating the identification and optimization of novel therapeutic compounds. researchgate.net Cheminformatics applies information technology to manage and analyze chemical data, while QSAR establishes a mathematical correlation between the chemical structure of a compound and its biological activity. meilerlab.orgchemisgroup.us The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule are responsible for changes in its biological effects. meilerlab.org These models allow for the rapid in silico screening of large compound libraries, helping to prioritize molecules for synthesis and biological testing, thereby reducing time and costs. nih.gov

QSAR model development involves encoding chemical structures using molecular descriptors, which quantify various properties like steric, electronic, and hydrophobic characteristics. nih.gov These descriptors are then used as input for machine learning algorithms, such as Artificial Neural Networks (ANNs) or Support Vector Machines (SVMs), to build a predictive model. meilerlab.org The resulting model can then be used to estimate the activity of new, untested compounds.

In the context of this compound and related marine meroterpenoids, structure-activity relationship (SAR) studies have laid the essential groundwork for potential QSAR models. Research has indicated that for this class of compounds, the quinone moiety and the amino group are critical features for their biological activity. mdpi.com Such foundational SAR findings are the first step in identifying the key molecular features that would be quantified in a QSAR study. While specific, detailed QSAR models for this compound are not prominently featured in the literature, the application of related computational chemistry techniques like molecular docking is widespread for this family of compounds, reflecting a broader strategy of computer-aided drug design (CADD). researchgate.netnih.gov

Predictive Modeling for Biological Activity

Predictive modeling, a key component of CADD, has been instrumental in elucidating the potential therapeutic applications of this compound. nih.gov Through various in silico techniques, researchers have explored its interactions with biological targets and predicted its pharmacological profile.

An in silico analysis of several sesquiterpenes derived from marine sponges identified this compound as having a high binding affinity for multiple receptors involved in the apoptosis (programmed cell death) of lung cancer cells. nih.gov This suggests a potential mechanism for its observed cytotoxic effects. nih.govresearchgate.net Molecular docking simulations, a primary tool in predictive modeling, calculate the preferred orientation and binding energy of a ligand when it interacts with a target protein, providing insights into its inhibitory potential. nih.gov

The predictive analysis determined that this compound exhibited the highest binding affinity to several key apoptotic receptors, as detailed in the table below. nih.gov

| Target Apoptotic Receptor | Binding Affinity | Associated Compound |

| Caspase 9 | Highest Affinity | This compound |

| Cannabinoid Receptor 2 (CB2) | Highest Affinity | This compound |

| Metabotropic Glutamate (B1630785) Receptor 8 (mGluR8) | Highest Affinity | This compound |

| Caspase 8 | Notable Affinity | Dactyloquinone C |

| Death Receptor 4 (DR4) | Notable Affinity | Dactyloquinone C |

| Death Receptor 5 (DR5) | Notable Affinity | Dactyloquinone C |

| Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) | Notable Affinity | Dactyloquinone C |

| Toll-Like Receptor 9 (TLR9) | Notable Affinity | Dactyloquinone C |

| Caspase-3 | Strongest Affinity | Dactyloquinone D |

This table summarizes the results of an in-silico analysis on the binding affinities of this compound and its analogues to various apoptotic receptors. nih.gov

Furthermore, predictive modeling extends to the evaluation of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) using cheminformatics tools. The SwissADME online tool was used to analyze this compound and its analogues. nih.gov The results indicated favorable properties for drug development, as shown in the following table. nih.gov

| Compound | Consensus Log Po/w (Lipophilicity) | Log S (ESOL) (Water Solubility) | Gastrointestinal (GI) Absorption |

| This compound | < 5 | < -10 | High |

| Dactyloquinone C | < 5 | < -10 | High |

| Dactyloquinone D | < 5 | < -10 | High |

| Dysidavarone D | < 5 | < -10 | High |

| Smenohaimien F | < 5 | < -10 | High |

| Sollasin E | < 5 | < -10 | High |

This table presents the predicted ADME properties for several marine sponge-derived sesquiterpenes, including this compound, C, and D, based on SwissADME analysis. nih.gov

The ProTox-II online tool was also employed to further explore the toxicological profiles and potential effects of these compounds on the human body. nih.gov These predictive models, from molecular-level interactions to organism-level pharmacokinetics, are crucial for highlighting the therapeutic potential of natural products like this compound and guiding further preclinical development. nih.gov

Future Research Directions and Broader Academic Significance

Elucidation of Undiscovered Molecular and Cellular Mechanisms of Action

While initial studies have highlighted the potential of Dactyloquinone B, particularly in areas like anti-inflammatory and anticancer research, the precise molecular and cellular pathways through which it exerts its effects remain largely uncharted. researchgate.net Future research will need to delve deeper into these mechanisms. A crucial area of investigation will be to unravel the specific signaling cascades and protein interactions modulated by this compound. Techniques such as chemical proteomics and thermal stability profiling can be employed to identify the direct protein targets of the compound within a cellular context. ox.ac.uk

Furthermore, understanding how this compound influences complex cellular processes like apoptosis is paramount. In-silico analyses have suggested a high binding affinity of this compound to key apoptotic receptors, including caspase 9. nih.gov However, these computational predictions require experimental validation through rigorous cell-based assays and molecular biology techniques to confirm the compound's role in inducing programmed cell death. Investigating its influence on other cellular pathways, such as those involved in inflammation and cell proliferation, will provide a more comprehensive picture of its bioactivity.

Exploration of Novel Biological Targets beyond Current Findings

The documented cytotoxic activities of this compound against various human tumor cell lines suggest a broad spectrum of potential biological targets. mdpi.com Future research should aim to identify and validate these targets, moving beyond the currently implicated pathways. One promising avenue is the investigation of its effects on enzymes crucial for cancer cell survival and proliferation. For instance, in silico studies have explored the potential of this compound and related compounds from Dactylospongia elegans to inhibit dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of DNA, RNA, and proteins. researchgate.net

Expanding the scope of biological screening to include a wider range of disease models is also a critical next step. This could uncover previously unknown therapeutic applications for this compound. High-throughput screening against diverse panels of receptors, enzymes, and other protein targets will be instrumental in this endeavor. The lipophilic nature of its terpenic portion may facilitate interactions with membranes and other lipid-rich environments, suggesting that targets within these cellular compartments should also be a focus of investigation. mdpi.com

Development of Advanced and Sustainable Synthetic Routes

The limited availability of this compound from its natural source, the marine sponge Dactylospongia elegans, necessitates the development of efficient and sustainable synthetic methodologies. mdpi.com While some synthetic efforts have been reported, future research should focus on creating more advanced and scalable total synthesis routes. researchgate.netx-mol.comdntb.gov.ua This will not only provide a reliable supply of the compound for further biological evaluation but also enable the synthesis of structural analogues for structure-activity relationship (SAR) studies.

A key challenge lies in the stereoselective construction of its complex carbocyclic framework. acs.org Exploring novel catalytic methods and green chemistry approaches could lead to more environmentally friendly and economically viable syntheses. ijnc.ir Biomimetic synthesis strategies, inspired by the proposed biosynthetic pathways of related sesquiterpenoid quinones, could also offer elegant and efficient solutions. researchgate.netmdpi.com The development of such routes is crucial for translating the academic interest in this compound into tangible therapeutic outcomes.

Computational Chemistry-Driven Lead Optimization and Design of Novel Analogues

Computational chemistry and molecular modeling are powerful tools that can accelerate the process of drug discovery and development. longdom.org In the context of this compound, these approaches can be used to guide the design of novel analogues with improved potency, selectivity, and pharmacokinetic properties. mednexus.orgmednexus.org By creating a computational model of this compound's interaction with its biological targets, researchers can predict which structural modifications are likely to enhance its activity. aaai.orgnih.gov

Molecular dynamics simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to refine the design of new analogues. mednexus.org These in silico methods can be used to screen large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net This synergy between computational and experimental chemistry will be essential for optimizing this compound as a lead compound for drug development.

Role of this compound as a Research Probe in Chemical Biology

High-quality chemical probes are indispensable tools for dissecting complex biological processes. nih.govchemicalprobes.org this compound, with its distinct biological activity, has the potential to be developed into a valuable research probe. scispace.com To achieve this, it is essential to fully characterize its selectivity and mechanism of action. ox.ac.ukcsic.es A well-validated chemical probe based on the this compound scaffold could be used to investigate the function of its specific biological target(s) in various cellular and in vivo models. burleylabs.co.uk

The development of a this compound-based probe would involve synthesizing derivatives that incorporate reporter tags, such as fluorescent dyes or affinity labels, without compromising its biological activity. Such probes would enable researchers to visualize the subcellular localization of the compound's target and to isolate and identify target proteins from complex biological mixtures. This would not only advance our understanding of the specific pathways modulated by this compound but also contribute to the broader field of chemical biology.

Potential as a Chemotype for Further Academic Exploration

The unique chemical structure of this compound, a sesquiterpenoid quinone, marks it as an interesting chemotype for further academic exploration. scispace.comwikipedia.org A chemotype refers to a chemically distinct entity within a species, characterized by its secondary metabolite composition. wikipedia.org The this compound scaffold represents a promising starting point for the discovery of other bioactive molecules. nih.gov

Systematic exploration of other natural products from Dactylospongia elegans and related marine organisms could reveal a family of structurally related compounds with diverse biological activities. mdpi.com Comparative studies of these natural analogues can provide valuable insights into their structure-activity relationships and biosynthetic origins. Furthermore, the this compound chemotype can serve as a template for the design and synthesis of new classes of therapeutic agents, expanding the chemical space available for drug discovery.

Q & A

Q. What are the key structural features of Dactyloquinone B, and how are they elucidated experimentally?

this compound is characterized by a tetracyclic ring system with an avarane skeleton. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy for atomic connectivity analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. For example, the 2022 synthesis study resolved its crystal structure via X-ray diffraction, confirming the spatial arrangement of substituents .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves bio-inspired strategies, such as Lewis acid-mediated rearrangements of benzyl alcohol derivatives. Key steps include cyclization reactions and oxidation to form the quinone moiety. Purification methods like column chromatography and recrystallization are critical to isolate intermediates and final products, as detailed in the stepwise experimental protocols of Wu et al. (2022) .

Q. How can researchers ensure the purity and identity of synthesized this compound?

Purity is validated using high-performance liquid chromatography (HPLC) with UV detection, while identity confirmation relies on combined spectroscopic data (¹H/¹³C NMR, MS). Elemental analysis further verifies molecular composition. Reproducibility requires strict adherence to documented protocols, including solvent selection and reaction time optimization .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing this compound’s synthetic yield and selectivity?

Reaction optimization involves systematic variation of parameters such as catalyst type (e.g., Lewis acids), temperature, and solvent polarity. Design of experiments (DOE) frameworks can identify synergistic effects. For instance, Wu et al. (2022) optimized a key rearrangement step by testing BF₃·Et₂O and ZnCl₂, achieving higher yields under anhydrous conditions .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

Cross-validation using multiple analytical techniques is essential. Conflicting NMR and X-ray data may arise from dynamic molecular behavior (e.g., conformational flexibility in solution). In such cases, variable-temperature NMR or computational modeling (density functional theory, DFT) can reconcile discrepancies .

Q. What methodological approaches are recommended for assessing this compound’s bioactivity and mechanism of action?

In vitro assays (e.g., enzyme inhibition, cytotoxicity screens) and in vivo models (e.g., zebrafish or murine systems) are primary tools. Dose-response curves and time-course studies establish potency and kinetics. Statistical rigor, such as false discovery rate (FDR) control for high-throughput screens, minimizes Type I errors .

Q. How can researchers evaluate the stability of this compound under varying physiological or storage conditions?

Stability studies involve stress testing under acidic/alkaline pH, elevated temperatures, and UV light exposure. Degradation products are monitored via HPLC-MS, and kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Pre-formulation studies should align with ICH guidelines for pharmaceutical relevance .

Q. What computational strategies are effective in predicting this compound’s reactivity or intermolecular interactions?

Molecular dynamics (MD) simulations and DFT calculations model reaction pathways and binding affinities. For example, docking studies with target proteins (e.g., kinases) can prioritize bioactivity hypotheses, validated by experimental IC₅₀ values .

Q. How can researchers resolve challenges in isolating stereoisomers or regioisomers during this compound synthesis?

Chiral stationary phase HPLC or crystallization with enantiopure resolving agents are effective. Dynamic kinetic resolution (DKR) strategies may also be employed during synthesis. NMR-based NOE experiments can distinguish diastereomers .

Q. What systematic approaches identify gaps in the current literature on this compound’s pharmacological potential?

Conduct a meta-analysis of existing studies using PRISMA guidelines to highlight under-explored areas (e.g., in vivo toxicity profiles or synergistic drug combinations). Focus on peer-reviewed databases (PubMed, SciFinder) and avoid non-academic sources .

Q. Methodological Guidance

- Experimental Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) and instrument calibration details to align with Beilstein Journal standards .

- Data Validation : Use triplicate measurements for spectroscopic and bioassay data, reporting mean ± standard deviation.

- Ethical Compliance : For bioactivity studies, ensure institutional review board (IRB) approval for animal or human cell line use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.